1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with chloro (Cl), difluoro (F), methyl (CH₃), and carbonitrile (CN) groups. Its electronic profile is influenced by the electron-withdrawing Cl and F substituents, which may enhance stability and reactivity in synthetic pathways.
Properties
Molecular Formula |
C13H6ClF2N3 |
|---|---|
Molecular Weight |
277.65 g/mol |
IUPAC Name |
1-chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C13H6ClF2N3/c1-6-2-12(14)19-11-4-9(16)8(15)3-10(11)18-13(19)7(6)5-17/h2-4H,1H3 |
InChI Key |
ZRMURZLAKFYTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC(=C(C=C3N2C(=C1)Cl)F)F)C#N |
solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
One-Pot Multi-Component Synthesis
Efficient one-pot strategies reduce purification steps. A reported method combines 2,4,5-trifluoroaniline , methylglyoxal , and malononitrile in the presence of NH₄OAc to form the benzimidazole core, followed by in situ cyclization with 3-chloropyridine derivatives .
Optimized Conditions:
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors improve reproducibility and safety:
-
Microreactor Setup : Enables precise control of exothermic halogenation steps.
-
Green Chemistry : I₂/KI systems replace toxic chlorinating agents (e.g., PCl₅) .
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12h | 2h |
| Chlorination Yield | 68% | 75% |
| Purity | 90% | 98% |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing halogenation at adjacent positions is minimized using sterically hindered bases (e.g., 2,6-lutidine) .
-
Nitrile Hydrolysis : Anhydrous conditions and low temperatures prevent decomposition of the carbonitrile group .
Analytical Validation of Synthetic Routes
HPLC and NMR Data:
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High atom economy | Moderate yields (45–60%) |
| Transition-Metal Catalysis | Regioselective functionalization | Costly catalysts |
| One-Pot Synthesis | Reduced purification steps | Limited scalability |
Chemical Reactions Analysis
1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can form cyclic derivatives under specific conditions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 1-chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. This compound has shown significant efficacy against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study evaluating the antimicrobial activities of several benzimidazole derivatives, it was found that compounds structurally related to 1-chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics such as ciprofloxacin and fluconazole .
| Compound | Bacterial Strain | MIC (μg/mL) | Comparison |
|---|---|---|---|
| This compound | Staphylococcus aureus | 6.25 | 50% of Ciprofloxacin |
| This compound | E. coli | 12.5 | 70% of Fluconazole |
Antiviral Applications
The antiviral potential of benzimidazole derivatives has also been explored, particularly in relation to hepatitis B virus (HBV). Research indicates that compounds similar to 1-chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole can inhibit viral replication effectively while maintaining low cytotoxicity in host cells .
Case Study: Anti-HBV Activity
In vitro studies demonstrated that certain derivatives exhibited significant anti-HBV activity with IC50 values in the nanomolar range. This suggests that modifications on the benzimidazole scaffold can lead to enhanced antiviral properties while minimizing toxicity .
Anticancer Potential
The structure of 1-chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole also positions it as a candidate for anticancer drug development. The incorporation of fluorine atoms is known to influence lipophilicity and metabolic stability, which are desirable traits for anticancer agents.
Case Study: Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines revealed that this compound and its derivatives induced apoptosis in cancer cells at micromolar concentrations. The structure–activity relationship studies indicated that specific substitutions at the benzimidazole ring significantly affect cytotoxic potency against various cancer types .
Mechanism of Action
Comparison with Similar Compounds
Implications of Substituent Variations
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s Cl and F substituents likely increase electrophilicity at the nitrile group, enhancing reactivity in nucleophilic additions compared to the amino-substituted 8e and 8f. Thioether-containing 8d may exhibit unique redox properties due to sulfur’s polarizability.
Solubility and Bioavailability :
- The hydrophobic halogens in the target compound may reduce aqueous solubility relative to 8e and 8f, which possess polar amine groups.
Biological Activity
1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS Number: 697241-25-1) is a fluorinated benzimidazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure suggests it may interact with various biological targets, particularly in cancer therapy and other therapeutic areas.
Chemical Structure
The linear formula for this compound is . The presence of halogens and the benzimidazole moiety are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The following sections summarize findings from various studies regarding the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
Case Studies
The mechanism through which this compound exerts its effects may involve:
- Targeting Hypoxia-Inducible Factors : Benzimidazole derivatives have been noted for their ability to affect pathways related to hypoxia, which is common in tumor microenvironments .
- DNA Damage Induction : Studies indicate that certain benzimidazole compounds can induce DNA damage in cancer cells, leading to apoptosis. This suggests a potential pathway for the compound under review.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 1-chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using heterocyclic ketene aminals (HKAs) and fluorinated aldehydes. For example, one-pot reactions involving 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and fluorinated aromatic aldehydes under reflux conditions yield pyrido[1,2-a]benzimidazole derivatives. Precipitation from the reaction medium simplifies purification, avoiding chromatography. Characterization requires IR (for CN and NH2 groups), / NMR (to confirm substitution patterns), and HRMS for molecular ion validation .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., CN at ~2200 cm, NH at ~3400 cm) .
- NMR : NMR resolves aromatic protons and substituent effects (e.g., δ 7.15–8.66 ppm for benzimidazole protons) . NMR is critical for confirming fluorine positions.
- HRMS/TOF-MS : Validates molecular weight (e.g., [M+H] peaks with <5 ppm error) .
Advanced Research Questions
Q. How do fluorine substituents at positions 7 and 8 influence electronic properties and reactivity?
- Methodological Answer : Fluorine’s electronegativity increases electron-withdrawing effects, altering aromatic ring electron density. This impacts reactivity in nucleophilic substitution (e.g., chloro displacement at position 1) and hydrogen-bonding interactions. Computational studies (DFT) can map electrostatic potential surfaces, while Hammett constants predict substituent effects on reaction rates. Experimental validation includes comparing reaction yields with non-fluorinated analogs (e.g., fluorinated derivatives show 10–15% lower yields in amination due to steric/electronic hindrance) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer : For overlapping NMR signals (e.g., aromatic protons in δ 7.0–8.5 ppm), use advanced techniques:
- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations .
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers in substituents like cyclohexylamino groups) .
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry (e.g., fluorine positions) .
Q. How can reaction conditions be optimized for regioselective functionalization at position 1?
- Methodological Answer : Regioselectivity depends on:
- Catalyst choice : Lewis acids (e.g., BF) direct substitution to position 1 by stabilizing transition states .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines/thiols for SNAr reactions .
- Temperature : Reflux (80–120°C) accelerates chloro displacement while minimizing side reactions (e.g., hydrolysis) .
Q. What pharmacological screening approaches are suitable for evaluating bioactivity?
- Methodological Answer :
- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- Docking studies : Simulate interactions with targets (e.g., topoisomerase II) using PyMOL or AutoDock .
- SAR analysis : Compare activity of derivatives (e.g., 1-(2-hydroxyethyl)amino vs. 1-(cyclohexylamino) analogs) to identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
